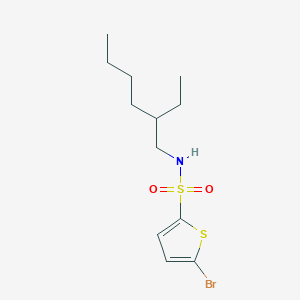
3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to a reduction in inflammation and tumor growth. Additionally, this compound has been shown to have a minimal effect on normal cells, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide is its ability to selectively target certain enzymes involved in inflammation and tumor growth, while having minimal effect on normal cells. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide. One of the main areas of focus is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 6-methoxy-3-pyridinecarboxylic acid, followed by the addition of sulfonamide. This method has been described in detail in the literature and has been shown to yield high-quality this compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(6-methoxy-3-pyridinyl)benzenesulfonamide has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of a range of diseases, including cancer, arthritis, and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C12H11BrN2O3S |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
3-bromo-N-(6-methoxypyridin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-12-6-5-10(8-14-12)15-19(16,17)11-4-2-3-9(13)7-11/h2-8,15H,1H3 |
Clave InChI |
AXTKFWLWQDWWCJ-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)



